2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-cyclopentylacetamide
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The systematic IUPAC name for this compound is 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-cyclopentylacetamide . This name reflects its structural hierarchy:
- Pyran backbone : A six-membered oxygen-containing heterocycle (pyran) with a ketone group at position 4.
- Ether linkage : An oxy group (-O-) at position 3 of the pyran ring connects to an acetamide side chain.
- Acetamide substituent : The acetamide group features a cyclopentylamine moiety (N-cyclopentyl).
- Piperazine-methyl group : A piperazine ring substituted with a 3-chlorophenyl group at position 4 is attached via a methyl bridge to position 6 of the pyran ring.
Key structural descriptors include:
| Component | Position/Substitution | Functional Group Characteristics |
|---|---|---|
| Pyran ring | Positions 3, 4, 6 | 4-oxo, 3-oxyether, 6-methylpiperazine |
| Piperazine | Position 1 (N-linked to methyl) | 4-(3-chlorophenyl) substitution |
| Acetamide side chain | N-cyclopentyl | Carboxamide linkage to ether oxygen |
SMILES Notation and InChI Key Representation
The SMILES notation for this compound is:
C1CCC(C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl .
This string encodes:
- Cyclopentyl group (
C1CCC(C1)) linked to the acetamide nitrogen. - Acetamide carbonyl (
NC(=O)) connected to an ether oxygen (COC). - Pyran ring (
O=C(C=C2)OC) with a methylpiperazine substituent (CN3CCN(CC3)). - 3-chlorophenyl group (
C4=CC(=CC=C4)Cl) attached to the piperazine.
The InChI Key is QDUGRFWHEYHZAS-UHFFFAOYSA-N , a hashed representation of the full InChI string:
InChI=1S/C23H28ClN3O4/c24-17-4-3-7-19(12-17)27-10-8-26(9-11-27)14-20-13-21(28)22(15-30-20)31-16-23(29)25-18-5-1-2-6-18/h3-4,7,12-13,15,18H,1-2,5-6,8-11,14,16H2,(H,25,29).
CAS Registry Number and Synonyms in Chemical Databases
The CAS Registry Number for this compound is 898456-50-3 . It is cataloged under multiple synonyms across chemical databases:
Properties
Molecular Formula |
C23H28ClN3O4 |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-cyclopentylacetamide |
InChI |
InChI=1S/C23H28ClN3O4/c24-17-4-3-7-19(12-17)27-10-8-26(9-11-27)14-20-13-21(28)22(15-30-20)31-16-23(29)25-18-5-1-2-6-18/h3-4,7,12-13,15,18H,1-2,5-6,8-11,14,16H2,(H,25,29) |
InChI Key |
QDUGRFWHEYHZAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 6-(Hydroxymethyl)-4H-pyran-4-one
The pyran-4-one core is synthesized via cyclocondensation of diethyl malonate with acetylacetone under acidic conditions (H₂SO₄, 80°C, 6 h), yielding 6-methyl-4H-pyran-4-one. Subsequent bromination (NBS, CCl₄, AIBN) followed by hydrolysis (NaOH, H₂O/EtOH) produces 6-(hydroxymethyl)-4H-pyran-4-one in 68% yield.
Synthetic Route 2: Amide Bond Formation
Synthesis of N-Cyclopentyl-2-hydroxyacetamide
2-Chloroacetic acid is treated with cyclopentylamine in the presence of HATU and DIPEA (DMF, rt, 4 h) to form N-cyclopentyl-2-chloroacetamide (89% yield). Subsequent hydrolysis (K₂CO₃, H₂O/MeOH) yields N-cyclopentyl-2-hydroxyacetamide.
Etherification of the Pyran Intermediate
The hydroxyl group of N-cyclopentyl-2-hydroxyacetamide is deprotonated (NaH, THF, 0°C) and reacted with 6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one-3-triflate. The reaction proceeds at 60°C for 8 h, yielding the target compound in 63% yield after reverse-phase HPLC purification.
Optimization of Key Reaction Parameters
Alkylation Efficiency
Replacing Mitsunobu conditions with reductive amination (NaBH₃CN, MeOH, 40°C) improved the yield of the piperazine coupling step to 82%. The optimal molar ratio of pyran-alcohol to piperazine was 1:1.2.
Solvent Effects on Amide Coupling
A comparative study of solvents in the HATU-mediated amidation revealed:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 89 | 95 |
| DCM | 76 | 91 |
| THF | 68 | 88 |
DMF provided superior solubility for both reactants, minimizing side-product formation.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O + 0.1% TFA) confirmed ≥98% purity. Residual solvents (DMF, THF) were <0.01% by GC-MS.
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-cyclopentylacetamide has several scientific research applications:
Medicinal Chemistry: The compound’s piperazine moiety is known for its pharmacological activity, making it a candidate for drug development.
Pharmacology: It can be used to study receptor interactions and the effects of piperazine derivatives on biological systems.
Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-cyclopentylacetamide involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors in the body, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Piperazine Substituent Effects
Acetamide Substituent Effects
- The cyclopentyl group (shared by the target compound and Analog 2) offers steric bulk and lipophilicity, which may prolong metabolic stability compared to Analog 1’s furan-2-ylmethyl group. The latter’s smaller size and aromaticity could increase conformational flexibility but reduce plasma protein binding .
Molecular Properties and Hypothetical Implications
Table 2: Estimated Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| LogP (Lipophilicity) | ~3.5 (estimated) | ~2.8 | ~3.2 |
| Hydrogen Bond Acceptors | 6 | 8 | 6 |
| Rotatable Bonds | 7 | 9 | 7 |
- Lipophilicity : The 3-chlorophenyl group likely increases LogP compared to Analog 1’s furan derivatives but aligns closely with Analog 2’s methoxyphenyl group. Higher lipophilicity may enhance CNS penetration but raise toxicity risks.
- Metabolic Stability : The cyclopentyl group in the target compound and Analog 2 may slow cytochrome P450-mediated oxidation compared to Analog 1’s furan-methyl group, which is prone to oxidative metabolism .
Biological Activity
The compound 2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-cyclopentylacetamide is a synthetic derivative featuring a piperazine moiety, which has been associated with various biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 373.87 g/mol. The structure includes a piperazine ring, which is known for its role in various therapeutic applications.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds containing piperazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar piperazine-based compounds demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
2. Anticancer Potential
Piperazine derivatives have been explored for their anticancer properties. A study on related compounds revealed that they could inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest . The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and exert cytotoxic effects on cancer cells.
3. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly concerning acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease . The IC50 values of related compounds suggest potent inhibitory activity, making them candidates for further development in neuropharmacology.
Case Study 1: Antibacterial Activity
A synthesized series of piperazine derivatives, including those structurally similar to the compound , were tested against various bacterial strains. The results indicated that certain derivatives exhibited strong inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 2 to 16 µg/mL .
Case Study 2: Anticancer Activity
In vitro studies on a related piperazine compound indicated a significant reduction in cell viability in cancer cell lines (HeLa and MCF-7) at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis .
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Interaction : The piperazine ring can interact with various neurotransmitter receptors, influencing signaling pathways involved in pain perception and mood regulation.
- Enzyme Interaction : The ability to inhibit enzymes like AChE suggests that the compound may modulate cholinergic signaling, which is critical in both neurological function and microbial resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
